An In-depth Technical Guide to (S)-4-Methoxydalbergione: From Chemical Properties to Biological Mechanisms
An In-depth Technical Guide to (S)-4-Methoxydalbergione: From Chemical Properties to Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its anti-cancer and anti-inflammatory mechanisms. Notably, this document elucidates the compound's inhibitory effects on the NF-κB signaling pathway, a critical regulator of cellular inflammatory responses and cancer progression. Detailed experimental protocols for key biological assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
(S)-4-Methoxydalbergione is a chiral molecule with the chemical formula C₁₆H₁₄O₃. A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| CAS Number | 2543-95-5 | [1] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 118-120 °C | [3] |
| Boiling Point (Predicted) | 395.7 ± 42.0 °C | [3] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |
| XLogP3 | 2.7 | [1] |
| SMILES | COC1=CC(=O)C(=CC1=O)--INVALID-LINK--C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1 | [1] |
| InChIKey | RGSUZUQISVAJJF-LBPRGKRZSA-N | [1] |
Biological Activities and Mechanisms of Action
(S)-4-Methoxydalbergione has demonstrated promising anti-cancer and anti-inflammatory properties. The primary mechanism underlying these activities appears to be the inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity
(S)-4-Methoxydalbergione has been shown to inhibit the proliferation and migration of esophageal carcinoma cells.[4] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which is summarized in Table 2.
| Cell Line | Activity | IC50 Value | Reference |
| ECA-109 (Esophageal Carcinoma) | Anti-proliferation | 15.79 µmol/L | [4] |
The anti-cancer effects are mediated through the inactivation of the NF-κB signaling pathway.[4]
Anti-Inflammatory Activity
Signaling Pathway Modulation: Inhibition of NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers. (S)-4-Methoxydalbergione exerts its biological effects by targeting key components of this pathway.
Upon stimulation by stimuli such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
(S)-4-Methoxydalbergione has been shown to inhibit the activation of IKK. This action prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of (S)-4-Methoxydalbergione on the proliferation of cancer cells.
Materials:
-
ECA-109 cells
-
(S)-4-Methoxydalbergione
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed ECA-109 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of (S)-4-Methoxydalbergione (e.g., 0, 5, 10, 15, 20, 25 µmol/L) for 24, 36, and 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of (S)-4-Methoxydalbergione.[4][7]
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of (S)-4-Methoxydalbergione on cancer cell migration.
Materials:
-
ECA-109 cells
-
(S)-4-Methoxydalbergione
-
6-well plates
-
Sterile 200 µL pipette tip
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Seed ECA-109 cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove any detached cells.
-
Treat the cells with a specific concentration of (S)-4-Methoxydalbergione (e.g., 20 µmol/L) in a fresh culture medium.
-
Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.[4][8]
Western Blotting for NF-κB Pathway Proteins
This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophages or ECA-109 cells
-
(S)-4-Methoxydalbergione
-
LPS (for macrophage stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-IKKβ, anti-phospho-IKKβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Pre-treat cells with (S)-4-Methoxydalbergione for a specified time (e.g., 1 hour).
-
Stimulate cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[9]
IKK Kinase Assay
This assay measures the enzymatic activity of the IKK complex.
Materials:
-
Cell lysates treated with (S)-4-Methoxydalbergione and/or LPS
-
Anti-IKKβ antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant GST-IκBα (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Immunoprecipitate the IKK complex from cell lysates using an anti-IKKβ antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in kinase assay buffer containing recombinant GST-IκBα and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.[1]
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips
-
(S)-4-Methoxydalbergione
-
LPS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with (S)-4-Methoxydalbergione and/or LPS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.
Conclusion
(S)-4-Methoxydalbergione is a promising natural compound with significant anti-cancer and anti-inflammatory potential. Its primary mechanism of action involves the targeted inhibition of the NF-κB signaling pathway, a critical mediator of disease pathogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing molecule. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and its potential for combination therapies. The detailed experimental methodologies provided herein will be instrumental in advancing our understanding and utilization of (S)-4-Methoxydalbergione in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-4-Methoxydalbergione | C16H14O3 | CID 10400054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxydalbergione | C16H14O3 | CID 99926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S)-4'-Hydroxy-4-methoxydalbergione | C16H14O4 | CID 44257558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
